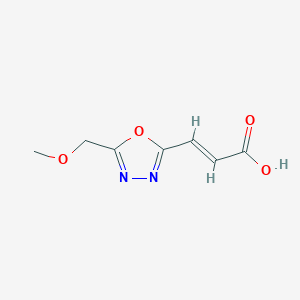
3-(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is an organic compound that features a unique combination of functional groups, including an oxadiazole ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the propenoic acid group. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The propenoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenoic acid group yields carboxylic acids, while reduction of the oxadiazole ring can lead to various heterocyclic derivatives.
Scientific Research Applications
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The propenoic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)prop-2-enoic acid
- Sinapic acid
- Indole derivatives
Uniqueness
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds like sinapic acid and indole derivatives, which have different core structures and functional groups.
Properties
CAS No. |
1562269-38-8 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(E)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O4/c1-12-4-6-9-8-5(13-6)2-3-7(10)11/h2-3H,4H2,1H3,(H,10,11)/b3-2+ |
InChI Key |
HFHGTECLCXUVBJ-NSCUHMNNSA-N |
Isomeric SMILES |
COCC1=NN=C(O1)/C=C/C(=O)O |
Canonical SMILES |
COCC1=NN=C(O1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



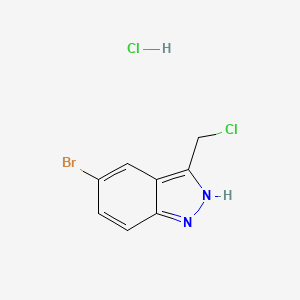


![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
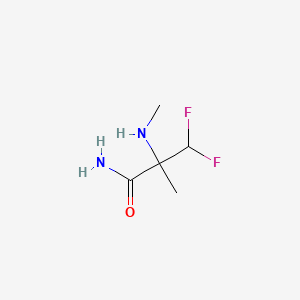
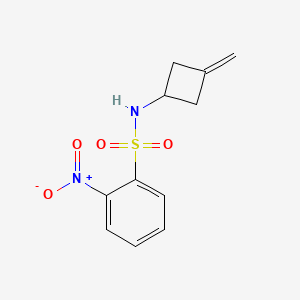
![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
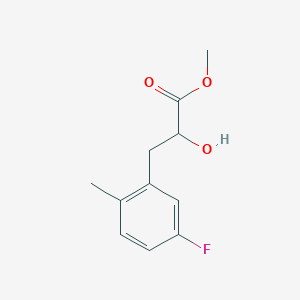


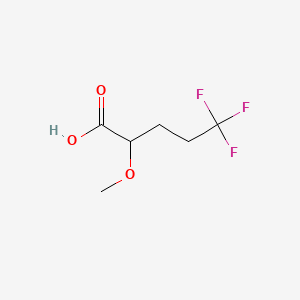
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
